Enzymatic Inhibition: 20-40x Tighter Binding to Penicillin Acylase Compared to Tetrahedral Carbinol Analogs
In a comparative enzymology study, 5-phenyllevulinic acid (a planar ketone) exhibited a binding affinity (Ki = 31 µM) that is 20- to 40-fold tighter than its tetrahedral carbinol counterparts [1]. This significant difference is attributed to the compound's trigonal carbonyl geometry, which mimics the transition state of the penicillin acylase substrate, enabling reversible competitive inhibition. In contrast, the reduced alcohol analogs (benzylalkylcarbinols) with tetrahedral geometry bind with Ki values ranging from 620 to 1240 µM [1].
| Evidence Dimension | Binding Affinity (Ki) to Penicillin Acylase |
|---|---|
| Target Compound Data | Ki = 31 µM |
| Comparator Or Baseline | Benzylalkylcarbinols (tetrahedral analogs): Ki = 620 µM to 1240 µM |
| Quantified Difference | 20-40 fold lower Ki (higher affinity) for 5-phenyllevulinic acid |
| Conditions | In vitro enzyme inhibition assay using penicillin acylase from E. coli. |
Why This Matters
This quantitative affinity advantage validates the selection of 5-phenyllevulinic acid as a superior tool compound for studying penicillin acylase mechanisms or for designing potent, reversible enzyme inhibitors, where weak-binding carbinol analogs would produce negligible inhibition.
- [1] Tserniuk, V. N., Solodenko, V. A., & Kukhar', V. P. (1995). Inhibition of penicillin acylase from Escherichia coli by benzylalkylketones and benzylalkylcarbinols. Ukrainskii Biokhimicheskii Zhurnal, 67(5), 29–32. View Source
